Xpo1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xpo1-IN-1 is a selective inhibitor of nuclear export (SINE) compound that targets exportin 1 (XPO1), also known as chromosome region maintenance protein 1. XPO1 is a key protein involved in the transport of various molecules, including proteins and ribonucleic acids, from the nucleus to the cytoplasm. Dysregulation of XPO1 has been implicated in several cancers and other diseases, making it a significant target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xpo1-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Xpo1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of the original compound .
Applications De Recherche Scientifique
Xpo1-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Xpo1-IN-1 exerts its effects by binding to XPO1 and inhibiting its function. This inhibition prevents the nuclear export of proteins and ribonucleic acids, leading to the accumulation of these molecules in the nucleus. The buildup of tumor suppressor proteins in the nucleus triggers apoptosis in cancer cells while sparing normal cells . The molecular targets and pathways involved include the nuclear export signal (NES) and the GTPase Ran, which are essential for the transport function of XPO1 .
Comparaison Avec Des Composés Similaires
Xpo1-IN-1 is part of a class of compounds known as selective inhibitors of nuclear export (SINE). Similar compounds include:
Selinexor (KPT-330): Another SINE compound with a similar mechanism of action but different pharmacokinetic properties.
Eltanexor (KPT-8602): A next-generation SINE compound with improved tolerability and efficacy.
Felezonexor (SL-801): A SINE compound under investigation for its potential therapeutic applications.
This compound is unique in its specific binding affinity and selectivity for XPO1, making it a valuable tool for research and therapeutic development .
Activité Biologique
Xpo1-IN-1, a selective inhibitor of the nuclear export protein exportin-1 (XPO1), has garnered significant attention in cancer research due to its role in modulating the export of key regulatory proteins and RNAs from the nucleus to the cytoplasm. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant clinical findings.
Overview of XPO1
XPO1 is crucial for nucleocytoplasmic transport, facilitating the export of proteins and RNAs that are vital for various cellular functions. Its overexpression is linked to tumorigenesis and drug resistance in multiple cancers, including diffuse large B-cell lymphoma (DLBCL) and ovarian cancer. Targeting XPO1 with inhibitors like this compound aims to restore the normal localization of tumor suppressor proteins and enhance the efficacy of existing therapies.
XPO1 operates by forming a complex with cargo molecules and RanGTP, significantly increasing its binding affinity. This ternary complex translocates through the nuclear pore complex (NPC), where hydrolysis of RanGTP to RanGDP releases the cargo into the cytoplasm. In cancer cells, overactive XPO1 leads to the aberrant export of tumor suppressors such as p53 and RB1, contributing to uncontrolled cell proliferation.
Therapeutic Potential
Inhibition of XPO1 has shown promise in various preclinical and clinical studies:
- Increased Sensitivity to Chemotherapy : XPO1 inhibitors like this compound have been demonstrated to sensitize cancer cells to DNA-damaging agents. For instance, studies indicate that inhibiting XPO1 enhances the efficacy of platinum-based chemotherapy in ovarian cancer models .
- Synergistic Effects : The combination of XPO1 inhibitors with other treatments has been shown to produce synergistic effects, leading to reduced tumor growth and improved survival rates in animal models .
Case Studies
- Ovarian Cancer : A phase I trial involving XPO1 inhibition in patients with platinum-resistant ovarian cancer reported that 3 out of 5 patients experienced halted tumor growth, demonstrating both safety and preliminary efficacy .
- Diffuse Large B-Cell Lymphoma (DLBCL) : In DLBCL patients, XPO1 overexpression was correlated with poor responses to standard therapies. The use of selinexor (another XPO1 inhibitor) in combination with chemoimmunotherapy showed promising results in increasing sensitivity to treatment .
Data Table: Summary of Clinical Trials Involving XPO1 Inhibitors
Study Type | Cancer Type | Treatment | Results |
---|---|---|---|
Phase I Trial | Ovarian Cancer | Selinexor + Platinum | Tumor growth halted in 3/5 patients |
Phase I Trial | DLBCL | Selinexor + Chemoimmunotherapy | Increased sensitivity to DNA damage |
Preclinical Study | Solid Tumors | SINE Compounds | Significant reduction in tumor growth |
Research Findings
Recent studies have elucidated several key findings regarding the biological activity of XPO1 inhibitors:
- Regulation of mRNA Export : XPO1 plays a pivotal role in exporting mRNAs related to DNA damage repair. Inhibiting this process can lead to decreased expression of repair proteins, enhancing cytotoxicity against cancer cells under genotoxic stress .
- Biomarker Potential : High expression levels of XPO1 have been associated with poor clinical outcomes in various cancers, suggesting its potential as a biomarker for stratifying patients who may benefit from targeted therapies .
Propriétés
Formule moléculaire |
C20H15F6N5O3S |
---|---|
Poids moléculaire |
519.4 g/mol |
Nom IUPAC |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-[4-(methanesulfonamido)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H15F6N5O3S/c1-35(33,34)30-15-4-2-11(3-5-15)16(17(27)32)9-31-10-28-18(29-31)12-6-13(19(21,22)23)8-14(7-12)20(24,25)26/h2-10,30H,1H3,(H2,27,32)/b16-9+ |
Clé InChI |
WULLCOQWAPGBSM-CXUHLZMHSA-N |
SMILES isomérique |
CS(=O)(=O)NC1=CC=C(C=C1)/C(=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)/C(=O)N |
SMILES canonique |
CS(=O)(=O)NC1=CC=C(C=C1)C(=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.